molecular formula C8H12N2O3 B13733032 (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione

Cat. No.: B13733032
M. Wt: 184.19 g/mol
InChI Key: FBZCNJRAHYSWIQ-YFKPBYRVSA-N
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Description

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione is a chemical compound with a unique structure that includes a piperazine ring substituted with acetyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione typically involves the reaction of piperazine derivatives with acetylating agents under controlled conditions. One common method includes the acetylation of 3,4-dimethylpiperazine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl or methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-Acetyl-3,4-dimethylpiperazine-2,5-dione: shares structural similarities with other piperazine derivatives such as:

Uniqueness

The unique combination of acetyl and methyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its stereochemistry also plays a significant role in its reactivity and interactions with biological targets.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

(3S)-1-acetyl-3,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C8H12N2O3/c1-5-8(13)10(6(2)11)4-7(12)9(5)3/h5H,4H2,1-3H3/t5-/m0/s1

InChI Key

FBZCNJRAHYSWIQ-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)N(CC(=O)N1C)C(=O)C

Canonical SMILES

CC1C(=O)N(CC(=O)N1C)C(=O)C

Origin of Product

United States

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